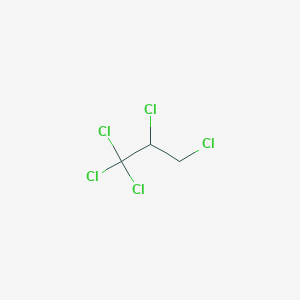

1,1,1,2,3-Pentachloropropane

描述

Contextualization within Halogenated Alkanes Research

The study of 1,1,1,2,3-Pentachloropropane is situated within the broader field of halogenated alkanes research. Halogenated hydrocarbons have been the subject of extensive scientific investigation for many decades due to their widespread use as solvents, blowing agents for plastics, and, crucially, as chemical intermediates. oup.com Research in this area often explores the synthesis routes, reaction mechanisms, and physical properties of these compounds.

A significant portion of research on chlorinated hydrocarbons is also driven by environmental and health considerations. ontosight.ai Like many compounds in its class, this compound is recognized as a hazardous substance that can persist in the environment. ontosight.ai Consequently, studies often investigate the toxicological profiles of these compounds, with the liver and kidneys being common target organs for toxicity. oup.comnih.gov Research into this compound aligns with this trend, examining its role as a valuable industrial intermediate while also acknowledging the need to understand its potential environmental and health impact. ontosight.ai

Scope and Significance of this compound Studies

The primary significance of this compound in research and industry stems from its function as a key chemical intermediate. ontosight.ai A major application is in the production of 1,1,2,3-tetrachloropropene ("Tetra"). googleapis.compatsnap.com This tetrachloropropene (B83866) is, in turn, an essential precursor for manufacturing the herbicide trichloroallyl diisopropyl thiocarbamate, commonly known as "triallate". googleapis.com Furthermore, 1,1,2,3-tetrachloropropene is a vital intermediate for producing the new generation, environmentally friendly refrigerant 2,3,3,3-tetrafluoropropene (B1223342), highlighting the compound's relevance in modern chemical synthesis. patsnap.com

Given its industrial importance, a substantial body of research focuses on optimizing the synthesis and reactions of this compound. Key areas of investigation include:

Synthesis: Studies detail various methods for its preparation. One common route involves the chlorination of a trichloropropene mixture (containing 1,1,3- and 3,3,3-trichloropropene), often in the presence of ultraviolet light. googleapis.comgoogle.com Another approach starts with 1,1,1,3-tetrachloropropane (B89638), which is dehydrochlorinated to form 1,1,3-trichloropropene (B110787), and then subsequently chlorinated to yield the final product. patsnap.com Research aims to enhance the selectivity and yield of these processes, for instance, by using a "one-pot" method that carefully controls reactant concentrations to minimize side reactions. patsnap.com

Reactions: The most studied reaction of this compound is its dehydrochlorination to produce 1,1,2,3-tetrachloropropene. googleapis.com This elimination reaction can be achieved using different reagents and catalysts. Methods include using a base, such as an aqueous caustic solution, in the presence of a phase transfer catalyst, or using ferric chloride as a dehydrochlorination catalyst at elevated temperatures. googleapis.com

Table 2: Overview of Research Findings on Synthesis and Reactions

| Research Focus | Reactants | Catalysts/Conditions | Products | Reported Yield/Selectivity | Source(s) |

|---|---|---|---|---|---|

| Synthesis | Trichloropropene mixture, Chlorine (Cl₂) | Ultraviolet light, Temperature: -10°C to +80°C | This compound | - | googleapis.com |

| Synthesis | 1,1,1,3-Tetrachloropropane | Anhydrous ferric chloride (FeCl₃), Iron powder | 1,1,3-Trichloropropene, then this compound | Yield: 90-99% | patsnap.com |

| Synthesis | Trichloropropene, Chlorine (Cl₂) | Tubular reactor with inert filler, Temp: 0-100°C, No catalyst/illumination | This compound | Conversion: >98%, Selectivity: >98% | google.com |

| Reaction (Dehydrochlorination) | This compound | Ferric chloride (FeCl₃) | 1,1,2,3-Tetrachloropropene | - | googleapis.com |

| Reaction (Dehydrochlorination) | This compound | Aqueous caustic solution, Phase transfer catalyst | 2,3,3,3- and 1,1,2,3-Tetrachloropropene | - | googleapis.com |

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,3-pentachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl5/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPCCXXSNUIVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541282, DTXSID50871328 | |

| Record name | 1,1,1,2,3-Pentachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_58621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21700-31-2 | |

| Record name | 1,1,1,2,3-Pentachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21700-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,3-Pentachlorpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021700312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,3-Pentachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3-Pentachlorpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1,2,3 Pentachloropropane

Direct Chlorination Routes

Direct chlorination methods involve the direct addition of chlorine to a substrate. These are often favored for their straightforwardness and efficiency.

Continuous Gas-Liquid Phase Chlorination of Trichloropropylene

A continuous method for preparing 1,1,1,2,3-pentachloropropane involves the gas-liquid phase chlorination of trichloropropylene. google.com This process is notable for not requiring a catalyst or illumination, which simplifies the operational setup. google.com The reaction is typically carried out in a tubular reactor, which may contain inert packing materials like glass or ceramic to improve the mass transfer between the gas and liquid phases. google.com

The trichloropropylene used as a raw material is a mixture of 3,3,3-trichloropropene and 1,1,3-trichloropropene (B110787). google.com The molar ratio of these isomers can influence the reaction efficiency. google.com Optimal reaction conditions include a temperature range of 0–100 °C and a reaction time of 0.05–2.5 hours. google.com The molar ratio of trichloropropylene to chlorine is also a critical parameter, ideally maintained between 0.7–1.5 to 1. google.com This continuous process allows for high mass transfer efficiency and straightforward production of a crude this compound product, which is then purified by rectification. google.com

In a related approach, a mixture of trichloropropene isomers can be chlorinated, often in the presence of ultraviolet light, to yield this compound. googleapis.com The chlorination temperature for this process can range from -10°C to +80°C. googleapis.com

Catalytic Chlorination Approaches

Catalytic chlorination provides an alternative route, often enhancing selectivity and reaction rates. Ferric chloride (FeCl₃) is a commonly used catalyst in these syntheses. justia.com For instance, 1,1,1,3-tetrachloropropane (B89638) can be reacted with chlorine in the presence of a ferric chloride catalyst to produce this compound. justia.com It is believed that this reaction proceeds through the in-situ dehydrochlorination of 1,1,1,3-tetrachloropropane to form 1,1,3-trichloropropene, which then undergoes catalytic chlorination. justia.com

The reaction is generally performed by heating the mixture of 1,1,1,3-tetrachloropropane, ferric chloride, and chlorine. justia.com The concentration of the ferric chloride catalyst is kept at catalytic amounts, typically 5000 ppm or lower. justia.com The reaction may also be conducted in the presence of a solvent like carbon tetrachloride. justia.com

Indirect Synthetic Pathways

Indirect methods involve multiple steps, often starting from more readily available precursors.

One-Pot Dehydrochlorination and Chlorination from Tetrachloropropane Precursors

A highly selective and high-yield one-pot method for preparing this compound starts with 1,1,1,3-tetrachloropropane as the raw material. patsnap.com This process involves two main stages within the same reactor: dehydrochlorination followed by chlorination. patsnap.com

Initially, 1,1,1,3-tetrachloropropane is dehydrochlorinated in the presence of a catalyst, such as anhydrous ferric chloride, to produce 1,1,3-trichloropropene. patsnap.com This first step is carefully controlled until the concentration of 1,1,3-trichloropropene in the reaction system reaches a specific range, typically 4-20%. patsnap.com

Once the desired concentration of the intermediate is achieved, chlorine gas is introduced into the reactor to initiate the chlorination reaction. patsnap.com The temperature is adjusted, and the reaction proceeds to convert the 1,1,3-trichloropropene into this compound. patsnap.com The reaction is stopped when the content of the final product reaches 90-99%. patsnap.com This one-pot approach minimizes side reactions and improves both selectivity and yield. patsnap.com In some variations, this compound itself can be used as a solvent in the initial dehydrochlorination step to inhibit the formation of high-boiling point byproducts. lookchem.com

Table 1: Exemplary One-Pot Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | 300g of 98% 1,1,1,3-tetrachloropropane |

| Catalyst | 0.45g anhydrous ferric trichloride (B1173362) |

| Dehydrochlorination Temp. | 75°C |

| Dehydrochlorination Time | 40 minutes |

| Intermediate Content | 16% 1,1,3-trichloropropene |

| Chlorination Start Temp. | 55°C |

| Chlorination Final Temp. | 72°C |

Data sourced from a representative patent describing the one-pot methodology. patsnap.com

Radical Addition Reactions in Related Pentachloropropane Syntheses

Radical addition reactions are a key strategy in the synthesis of various chlorinated propanes, including isomers of pentachloropropane.

The telomerization of carbon tetrachloride and vinyl chloride is a well-established radical addition reaction used to produce 1,1,1,3,3-pentachloropropane (B1622584). researchgate.netsmolecule.comresearchgate.net This reaction is typically catalyzed by a cuprous chloride complex. researchgate.netgoogle.com The process involves combining carbon tetrachloride and vinyl chloride in an autoclave at elevated temperatures, such as 150°C, with a catalytic amount of cuprous chloride (CuCl), which can result in a high yield of 1,1,1,3,3-pentachloropropane. sci-hub.se

Research has shown that the reaction conditions, including the ratio of reactants, temperature, pressure, and catalyst concentration, significantly influence the yield and purity of the product. researchgate.netresearchgate.net For instance, optimal conditions may involve a reaction temperature of 110-125°C and a pressure of 0.5-1.0 MPa. researchgate.netresearchgate.net The use of a co-catalyst or promoter, such as triethanolamine (B1662121) or an amine with long aliphatic chains, can further enhance the reaction yield. researchgate.net While the primary product of this specific radical addition is the 1,1,1,3,3-isomer, minor quantities of this compound have also been reported as a byproduct. sci-hub.se

Table 2: Optimized Conditions for the Synthesis of 1,1,1,3,3-Pentachloropropane via Radical Addition

| Parameter | Optimal Range |

|---|---|

| Reactant Molar Ratio (CCl₄:VnCl) | 1 : 0.3-0.4 |

| Reaction Temperature | 110-125°C |

| Reaction Pressure | 0.5-1.0 MPa |

| Reaction Time | 5-8 hours |

| Catalyst (Cuprous Chloride) | 1.5%-3.5% of vinyl chloride quality |

| Solvent (Acetonitrile) | 10%-20% of total reaction quality |

These conditions have been reported to achieve a yield of up to 72% with a product purity of 98%. researchgate.netresearchgate.net

Optimization of Synthetic Conditions

The optimization of the synthesis of this compound is crucial for maximizing product yield and purity while minimizing side reactions and production costs. Key areas of investigation include catalyst systems, process parameters, and solvent effects.

Catalyst and Promoter System Investigations

The choice of catalyst is fundamental to the synthesis of chlorinated propanes. For the production of this compound, various catalyst systems have been explored.

A one-pot method for preparing this compound with high selectivity uses anhydrous ferric trichloride as a catalyst. patsnap.com This process starts with 1,1,1,3-tetrachloropropane and proceeds through a dehydrochlorination step followed by chlorination, a method designed to reduce side reactions and prevent catalyst deactivation. patsnap.com In related telomerization reactions for producing its isomer, 1,1,1,3,3-pentachloropropane, catalyst systems often involve a combination of a primary catalyst and a promoter or co-catalyst. For instance, the reaction of carbon tetrachloride and vinyl chloride can be catalyzed by cuprous chloride, with triethanolamine used as a promoter at a dosage equal to that of the catalyst. researchgate.net Another system employs iron powder as a catalyst precursor with dibutyl phosphate (B84403) as a co-catalyst. researchgate.netresearchgate.net In the Kharasch addition reaction between carbon tetrachloride and vinyl chloride, a ferric/ferrous chloride catalyst dissolved in an organophosphate solvent is utilized. epo.org

Some synthetic routes aim to eliminate metal catalysts altogether. The photochlorination of 1,1,1,3-tetrachloropropane can produce a mixture of pentachloropropane isomers, including the desired this compound, without a metal catalyst, offering the advantage of simpler product purification. google.com

Table 1: Catalyst and Promoter Systems in Pentachloropropane Synthesis

| Synthesis Method | Target Product(s) | Catalyst | Promoter/Co-catalyst |

| One-pot from 1,1,1,3-tetrachloropropane | This compound | Anhydrous Ferric Trichloride | None specified |

| Radical addition/Telomerization | 1,1,1,3,3-pentachloropropane | Cuprous Chloride | Triethanolamine |

| Telomerization | 1,1,1,3,3-pentachloropropane | Iron Powder | Dibutyl Phosphate |

| Kharasch Addition | 1,1,1,3,3-pentachloropropane | Ferric/Ferrous Chloride | None (used with organophosphate solvent) |

| Photochlorination | 1,1,1,3,3- & 1,1,1,2,3-isomers | None (uses UV light) | None |

Temperature, Pressure, and Stoichiometric Ratio Control

Precise control over reaction parameters such as temperature, pressure, and the ratio of reactants is critical for optimizing the synthesis of this compound and its isomers.

In the one-pot synthesis of this compound from 1,1,1,3-tetrachloropropane, temperature control is staged. The initial dehydrochlorination reaction occurs at 70°C, after which the system is cooled to 65°C for the introduction of chlorine gas, with the temperature then slowly raised to 75°C. patsnap.com Stoichiometric control is managed by monitoring the concentration of the intermediate, 1,1,3-trichloropropene. The reaction proceeds until the content of this intermediate reaches 4-20%, at which point chlorine is introduced, and the reaction is stopped when the final product, this compound, reaches a concentration of 90-99%. patsnap.com

For the synthesis of the 1,1,1,3,3-isomer via the reaction of carbon tetrachloride and vinyl chloride, optimal conditions have been identified as a temperature range of 110-125°C and a pressure of 0.5-1.0 MPa. researchgate.netresearchgate.net The molar ratio of carbon tetrachloride to vinyl chloride (n(CCl4):n(VnCl)) is typically maintained between 1:0.3 and 1:0.4. researchgate.netresearchgate.net In contrast, photochlorination processes can be conducted at ambient temperature (around 0°C to 30°C) and atmospheric pressure, simplifying reactor design. google.com

Table 2: Optimized Reaction Parameters for Pentachloropropane Synthesis

| Synthesis Method | Key Reactants | Temperature | Pressure | Stoichiometric Control |

| One-pot Synthesis | 1,1,1,3-tetrachloropropane, Chlorine | 65°C - 75°C | Atmospheric (implied) | Intermediate concentration monitored (1,1,3-trichloropropene at 1-6%) |

| Radical Addition | Carbon Tetrachloride, Vinyl Chloride | 110°C - 125°C | 0.5 - 1.0 MPa | n(CCl4):n(VnCl) = 1:0.3-0.4 |

| Photochlorination | 1,1,1,3-tetrachloropropane, Chlorine | 0°C - 30°C | Atmospheric | Less than stoichiometric amount of chlorine per available hydrogen |

Solvent Effects in Synthesis

The solvent can play a significant role in the synthesis of pentachloropropanes by affecting catalyst solubility, reaction rates, and product selectivity.

In certain telomerization reactions to produce 1,1,1,3,3-pentachloropropane, acetonitrile (B52724) is used as a solvent, with a recommended dosage of 10%-20% of the total mass of the reactants. researchgate.netresearchgate.net For the Kharasch addition reaction catalyzed by an iron chloride complex, tributyl phosphate is the preferred organophosphate solvent. epo.org The solvent helps to create a homogeneous mixture of the catalyst and reactants. google.com

However, a key goal in process intensification is the reduction or elimination of solvents. The one-pot method for preparing this compound from 1,1,1,3-tetrachloropropane does not specify a solvent, implying the reaction may run under neat conditions. patsnap.com Similarly, the photochlorination process is highlighted for its advantage of not requiring a solvent, which increases the productivity per unit volume and simplifies the recovery and distillation of the product. google.com The absence of a solvent avoids complications related to its recovery and potential side reactions. google.com

Process Intensification and Industrial Production Considerations

Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient chemical production technologies. rug.nl For the industrial production of this compound and its isomers, these principles are applied to improve economic viability and sustainability.

A primary driver for the industrial synthesis of pentachloropropanes is their use as intermediates for hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which are used as refrigerants and blowing agents. epo.orggoogle.com For example, 1,1,1,3,3-pentachloropropane (HCC-240fa) is a key feedstock for producing 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). epo.orggoogle.com The compound this compound is an intermediate in the synthesis of 1,1,2,3-tetrachloropropene, which is a precursor to the refrigerant 2,3,3,3-tetrafluoropropene (B1223342). patsnap.com

Industrial processes are therefore optimized for high yield and selectivity to the desired isomer, which simplifies downstream purification. googleapis.com Key considerations include:

Continuous vs. Batch Processes: While many lab-scale syntheses are performed in batch reactors, industrial production often favors continuous processes. Continuous operation allows for stable performance, better process control, and integration with separation and recycling systems, which improves yield and reduces raw material consumption. epo.org

Catalyst Recovery and Recycling: The recovery and reuse of the catalyst are critical for cost-effective industrial production. Processes using homogeneous catalysts, like the iron chloride/tributyl phosphate system, incorporate a catalyst recovery step after the main reaction. epo.org

Solvent-Free Reactions: As noted, eliminating solvents is a major goal of process intensification. The photochlorination route is an example where avoiding a solvent leads to higher reactor productivity and simpler fractional distillation for product separation. google.com

One-Pot Synthesis: The one-pot method for this compound is a classic process intensification strategy. patsnap.com By combining multiple reaction steps (dehydrochlorination and chlorination) in a single reactor, it avoids the need to isolate intermediates, saving time, energy, and capital costs. This approach is designed to solve common industrial problems like coking and catalyst deactivation. patsnap.com

Milder Operating Conditions: Shifting from high-pressure and high-temperature technologies to processes that run at or near ambient conditions, such as photochlorination, reduces capital expenditure on high-pressure reactors and lowers energy consumption. google.com

These strategies collectively contribute to making the production of this compound and its related compounds more efficient and economical on an industrial scale.

Transformative Chemistry and Derivatization of 1,1,1,2,3 Pentachloropropane

Dehydrochlorination to Chlorinated Propenes

Dehydrochlorination of 1,1,1,2,3-pentachloropropane involves the removal of a molecule of hydrogen chloride (HCl) to form a carbon-carbon double bond, resulting in the formation of tetrachloropropene (B83866) isomers. This transformation can be achieved through several methods, including catalytic processes and thermal reactions, with the choice of method significantly influencing the resulting product distribution. googleapis.com

The dehydrochlorination of this compound typically yields an isomeric mixture of tetrachloropropenes. The primary products formed are 1,1,2,3-tetrachloropropene (HCO-1230xa) and 2,3,3,3-tetrachloropropene (HCO-1230xf). googleapis.comgoogle.com

The reaction can be initiated using a base, such as an aqueous caustic solution, in the presence of a phase transfer catalyst. google.com This method generally results in a mixture of both the 1,1,2,3- and 2,3,3,3-tetrachloropropene isomers. google.com Alternatively, gas-phase thermal dehydrochlorination in the absence of a catalyst can be employed to produce 1,1,2,3-tetrachloropropene.

Controlling the selectivity of the dehydrochlorination reaction is crucial for industrial applications to maximize the yield of the desired isomer. The choice of catalyst and reaction conditions are the primary levers for directing the reaction toward a specific tetrachloropropene product. googleapis.comjustia.com

When this compound is treated with a base in the presence of a phase transfer catalyst, a mixture of 1,1,2,3- and 2,3,3,3-tetrachloropropene is typically formed. google.com However, high selectivity for 1,1,2,3-tetrachloropropene can be achieved by using a ferric chloride (FeCl₃) catalyst. googleapis.comjustia.com This process can be conducted as a reactive distillation, where the 1,1,2,3-tetrachloropropene product is continuously removed as it is formed, resulting in a product that is substantially free of the 2,3,3,3-tetrachloropropene isomer. justia.com The reaction is typically carried out at temperatures between 70°C and 200°C. googleapis.com

Catalyst-free, gas-phase thermal dehydrochlorination also serves as a method to produce 1,1,2,3-tetrachloropropene with high conversion rates.

Fluorination to Hydrofluorocarbons (HFCs)

A key transformation of this compound is its conversion to hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) through fluorination. google.comepo.org This process involves reacting the pentachloropropane with a fluorinating agent, typically anhydrous hydrogen fluoride (B91410) (HF), to substitute chlorine atoms with fluorine atoms. epo.orggoogleapis.com The resulting fluorinated compounds are valuable as intermediates for refrigerants with low global warming potential. googleapis.com

The fluorination of this compound is commonly performed as a continuous vapor-phase process. google.comgoogleapis.com In this method, vaporized this compound and hydrogen fluoride are passed over a solid catalyst bed at elevated temperatures. epo.orggoogleapis.com This reaction can be used to synthesize compounds such as 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), which is a key intermediate for producing HFO-1234yf. epo.org The process can be designed with multiple reactors to allow for continuous operation, where one reactor can be taken offline for catalyst regeneration without halting the entire production process. google.com

The choice of catalyst is critical for achieving high conversion and selectivity in the vapor-phase fluorination of this compound. Catalysts based on chromium are widely used for this transformation. epo.orggoogleapis.com

Specifically, fluorinated chromium oxide (Cr₂O₃) is an effective catalyst for the reaction of this compound with HF. epo.org Other suitable catalysts include various metal oxides, halides, and oxyhalides of chromium, aluminum, cobalt, manganese, nickel, and iron, either unsupported or on carriers like carbon or aluminum fluoride. googleapis.com

A significant challenge in these processes is the deactivation of the catalyst over time. Research has focused on methods to improve catalyst longevity. One approach involves the co-feeding of a stabilizer or a small amount of oxygen into the reactor, which has been shown to significantly extend the operational life of the catalyst. googleapis.comresearchgate.net

Environmental Fate and Degradation Pathways of 1,1,1,2,3 Pentachloropropane

Abiotic Transformation Processes

Abiotic transformation, which includes chemical reactions like hydrolysis and reduction that occur without the involvement of living organisms, is a critical component of a chemical's environmental persistence. For 1,1,1,2,3-pentachloropropane, these processes are presumed to be the primary means of degradation in environments devoid of microbial activity. However, without experimental data, the rates and products of these transformations remain speculative.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. This process can occur under neutral, acidic, or alkaline conditions and is often a key degradation pathway for halogenated hydrocarbons in aquatic environments.

Neutral Hydrolysis Pathways

In this pathway, the compound reacts with water at a neutral pH. The reaction mechanism and rate are influenced by the molecule's structure. For this compound, this would likely involve the substitution of a chlorine atom with a hydroxyl group. Specific kinetic data, such as the rate constant and half-life under neutral conditions, are not available.

Alkaline Hydrolysis Reactivity and Rate Constants

Under alkaline conditions (higher pH), hydrolysis rates for chlorinated alkanes are often accelerated. The mechanism can shift to an elimination reaction (dehydrochlorination), where a hydrogen and a chlorine atom are removed to form a double bond. Studies on the isomer 1,1,2,3,3-pentachloropropane (B75905) show it to be highly reactive under alkaline conditions. epa.govepa.gov However, no equivalent rate constants or reactivity data have been found for this compound.

Correlation with Molecular Descriptors

The rate of hydrolysis is often correlated with molecular properties such as bond strengths and steric factors. For instance, research suggests that for some chlorinated alkanes, alkaline hydrolysis rates can be correlated with the acidity of a proton removed during the rate-determining step, while neutral hydrolysis is more dependent on bond strength and steric hindrance. epa.gov A quantitative structure-activity relationship (QSAR) analysis for this compound would require specific experimental data that is currently unavailable.

Abiotic Reduction Processes

In anoxic (oxygen-deficient) environments like deep groundwater or sediments, abiotic reduction can be a significant degradation pathway for highly chlorinated compounds. This process involves the transfer of electrons from a reductant in the environment to the chlorinated compound, leading to the removal of chlorine atoms.

Redox Reactivity in Environmental Matrices (e.g., Sediment, Groundwater)

The redox reactivity of a compound in environmental matrices depends on factors like the availability of electron donors (such as certain minerals or organic carbon) and the compound's reduction potential. While general mechanisms like reductive hydrogenolysis (replacement of a chlorine atom with hydrogen) are known for chlorinated compounds, specific studies detailing the rate of abiotic reduction for this compound in sediment or groundwater were not identified. industrialmaintenanceproducts.net Research on other compounds has shown that redox reactivity can be correlated to the organic carbon content of the solids in the matrix. epa.gov

Until dedicated scientific studies are performed and published, a detailed and accurate assessment of the environmental fate and abiotic degradation of this compound remains an area requiring further research.

Influence of Organic Carbon on Reduction Rates

The abiotic reduction of highly halogenated hydrocarbons in anaerobic environments, such as sediments and aquifers, is a critical degradation pathway. Research on related halogenated compounds demonstrates that the rate of these reduction reactions is significantly influenced by the surrounding environmental matrix, particularly the organic carbon content. epa.gov

Detailed research findings on the reduction of hexachloroethane, another highly chlorinated alkane, have shown that organic carbon, or a reducing agent that co-varies with it, is the most significant factor governing the rate of degradation. epa.gov This suggests that for compounds like this compound, the organic matter in soil and sediment likely acts as the primary electron donor, facilitating the reductive dehalogenation process. epa.gov While direct studies on this compound are limited, the principle holds that environments rich in organic carbon would likely exhibit faster abiotic reduction rates for this compound compared to environments with low organic carbon content. epa.gov

Biotransformation and Biodegradation Potential

The high degree of chlorination in this compound significantly influences its susceptibility to microbial attack, making it generally resistant to degradation. cymitquimica.com

Microbial Degradation Studies

Studies on structurally similar chlorinated propanes, such as 1,2,3-trichloropropane (B165214) (TCP), have repeatedly shown them to be highly recalcitrant, with attempts to isolate naturally occurring microorganisms capable of using them as a sole carbon and energy source being largely unsuccessful. nih.gov This suggests that this compound, with its five chlorine atoms, is also likely to be a poor substrate for most native microbial populations. cymitquimica.com

The complete biodegradation of such highly chlorinated compounds often requires a combination of different redox conditions. researchgate.net Typically, partial dehalogenation occurs under anaerobic conditions, which can then be followed by more complete mineralization of the resulting less-chlorinated daughter products under aerobic conditions. researchgate.net The development of specialized microbial consortia, where different species carry out different steps of the degradation pathway, represents a promising strategy for the bioremediation of complex pollutants. frontiersin.org For recalcitrant compounds like TCP, research has focused on the directed evolution of specific enzymes, such as haloalkane dehalogenases, and their introduction into suitable host bacteria to create engineered organisms capable of degrading the pollutant. nih.gov

| Compound | Degradation Finding | Reference |

| 1,2,3-Trichloropropane (TCP) | Attempts to enrich and isolate naturally occurring bacterial cultures that can degrade TCP have been repeatedly unsuccessful. | nih.gov |

| 1,2,3-Trichloropropane (TCP) | An engineered Agrobacterium radiobacter strain expressing an evolved haloalkane dehalogenase was able to utilize TCP as a sole carbon and energy source. | nih.gov |

| Highly Chlorinated Compounds | Biodegradation is often more effective under combined anaerobic and aerobic conditions, where partial dehalogenation is followed by aerobic mineralization. | researchgate.net |

| Complex Pollutants | Microbial consortia can be more effective than single strains for degradation, as different microbes can sequentially break down the compound and its intermediates. | frontiersin.org |

Use of Labeled Compounds in Biodegradation Research

To definitively track the fate of a chemical during biodegradation studies and confirm its complete mineralization to benign end-products like carbon dioxide, researchers often employ isotopically labeled compounds. This technique is crucial for distinguishing between actual degradation, simple sorption to biomass, or transformation into other persistent products.

For instance, in studies of related chlorinated hydrocarbons like 1,3-dichloropropene (B49464), ¹⁴C-labeled versions of the compound have been used to trace its degradation in soil samples. who.int By monitoring the evolution of ¹⁴CO₂, researchers can quantify the extent and rate of complete biodegradation. who.int While specific studies utilizing labeled this compound were not identified in the reviewed literature, this methodology is the standard and essential approach for unambiguously assessing the ultimate environmental fate and biodegradation potential of persistent organic pollutants.

Environmental Distribution and Partitioning

The physical and chemical properties of this compound, stemming from its highly chlorinated nature, govern its movement and distribution among environmental compartments. cymitquimica.com

Air, Water, and Soil Compartmentalization

When released into the environment, this compound is expected to partition between air, water, and soil. ontosight.ai Based on modeling of similar compounds like 1,2,3-trichloropropane, a significant portion may be expected to volatilize into the atmosphere. inchem.org However, its low water solubility and hydrophobic character also suggest a strong tendency to adsorb to organic matter in soil and sediments, potentially leading to its accumulation in these compartments. ontosight.ai Its potential to contaminate soil and water is a recognized concern. ontosight.ai

| Environmental Compartment | Partitioning Behavior | Rationale/Reference |

| Air | Expected to be a significant target compartment via volatilization. | inchem.org |

| Water | Low solubility limits concentrations in the aqueous phase; contamination is a concern. | ontosight.ai |

| Soil/Sediment | Strong potential for adsorption to organic matter due to its hydrophobic nature. | ontosight.ai |

Toxicological Research and Ecotoxicological Implications of Chlorinated Propanes

Mammalian Toxicity Studies of Chlorinated Propanes

Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephropathy)

Detailed in vivo studies delineating the specific organ toxicity, such as hepatotoxicity or nephropathy, following exposure to 1,1,1,2,3-pentachloropropane have not been identified in the reviewed scientific literature. Research on related compounds, such as 1,1,2,2,3-pentachloropropane (B100383), has indicated the potential for liver and kidney effects; however, these findings cannot be directly extrapolated to this compound due to isomeric differences that can significantly alter toxicological profiles. nih.govtandfonline.com

Structure-Toxicity Relationships and Mode of Action

An analysis of the structure-toxicity relationships and the specific mode of action for this compound is not possible without dedicated toxicological studies. The arrangement of chlorine atoms on the propane (B168953) backbone is a critical determinant of a compound's reactivity and its interaction with biological systems. Without experimental data for this particular isomer, any discussion on its mode of action would be speculative.

Genotoxicity Assessments

The genotoxic potential of this compound has been flagged in regulatory databases. Aggregated information from notifications to the ECHA (European Chemicals Agency) C&L Inventory suggests that the compound is "suspected of causing genetic defects". nih.gov However, the specific studies that form the basis of this classification are not detailed in the available public records.

Bacterial Reversion Assays

Specific results from bacterial reversion assays (e.g., Ames test) for this compound are not described in the available scientific literature. While such assays are standard for assessing the mutagenic potential of chemicals, data for this particular compound is not publicly documented.

Micronucleus Studies

Similarly, no specific in vivo or in vitro micronucleus studies for this compound were identified in a review of the scientific literature. Such studies are crucial for evaluating the potential of a substance to cause chromosomal damage.

Developmental and Reproductive Toxicity Research

Information regarding the developmental and reproductive toxicity of this compound is limited. The ECHA C&L Inventory indicates that the substance is "suspected of damaging fertility or the unborn child". nih.gov This classification suggests the existence of some data, but detailed developmental or reproductive toxicity studies are not available in the public domain. An unpublished study on a different isomer, 1,1,2,2,3-pentachloropropane, showed no effects on reproductive outcomes in rats. oup.com However, these findings are not applicable to this compound.

As comprehensive, peer-reviewed toxicological studies on this compound are not available in the public literature, a data table summarizing research findings cannot be constructed.

Ecotoxicological Assessments

The evaluation of the potential environmental impact of this compound is crucial for understanding its broader ecological risks. Due to its chemical nature as a chlorinated hydrocarbon, there are concerns about its potential for toxicity and persistence in various environmental compartments. nih.gov Ecotoxicological assessments focus on determining the adverse effects of a substance on ecosystems, including aquatic and terrestrial organisms.

Effects on Aquatic Organisms

The release of this compound into aquatic environments can pose a risk to the organisms inhabiting these ecosystems. Research has been conducted to determine the toxicity of this compound to a range of aquatic species, providing data on its potential to cause harm.

Studies have established the following toxicity endpoints for this compound in aquatic organisms:

An EC50 (Median Effective Concentration) value of >100 mg/L was determined for algae or other aquatic plants over a 72-hour exposure period. apolloscientific.co.uk This indicates the concentration at which a 50% effect is observed in the tested plant population.

For crustaceans, the EC50 after 48 hours of exposure was found to be 77.2 mg/L. apolloscientific.co.uk

The NOEC (No-Observed-Effect-Concentration) for crustaceans over a 48-hour period was determined to be <56 mg/L, suggesting that concentrations below this level are not expected to have an observable adverse effect. apolloscientific.co.uk

These findings are essential for establishing environmental quality standards and for predicting the potential impact of this compound on aquatic food webs.

Interactive Data Table: Aquatic Toxicity of this compound

| Endpoint | Test Duration (hours) | Species Group | Value (mg/L) | Source |

| EC50 | 72 | Algae or other aquatic plants | >100 | apolloscientific.co.uk |

| EC50 | 48 | Crustacea | 77.2 | apolloscientific.co.uk |

| NOEC(ECx) | 48 | Crustacea | <56 | apolloscientific.co.uk |

Effects on Terrestrial Organisms

Analytical Methodologies for 1,1,1,2,3 Pentachloropropane

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 1,1,1,2,3-pentachloropropane. Different spectroscopic methods provide unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹³C NMR spectroscopy has been utilized to characterize its carbon skeleton.

Detailed Research Findings: The ¹³C NMR spectrum for this compound has been documented in scientific literature. nih.gov A key study by F. K. Velichko and V. I. Dostovalova in 1975 reported the spectral data for this compound. nih.gov The analysis provides evidence for the specific arrangement of carbon atoms and their chemical environments as influenced by the attached chlorine atoms.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of the compound from complex mixtures, including its isomers.

Detailed Research Findings: GC-MS analysis is a standard method for identifying isomers of pentachloropropane. It has been used to distinguish this compound from other isomers like 1,1,1,3,3-pentachloropropane (B1622584) during synthesis processes. researchgate.net The technique is crucial for ensuring the purity of the final product and for studying reaction mechanisms. While detailed fragmentation patterns for this compound are not readily available, the analysis of its isomer, 1,1,2,3,3-pentachloropropane (B75905), shows a prominent peak in its mass spectrum, which is indicative of the type of data that can be obtained. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. For chlorinated hydrocarbons like this compound, IR spectra can reveal characteristic C-H and C-Cl bond vibrations.

Detailed Research Findings: While a specific, detailed IR spectrum for this compound is not widely published in readily accessible databases, the technique is fundamental to its characterization. For instance, a patent document mentions that in the infrared absorption spectrum of a related fluorine-containing polymer, an absorption peak appears at 1870 cm⁻¹, indicating the presence of specific constitutional units. googleapis.com This illustrates how IR spectroscopy is applied to identify structural components in complex chlorinated and halogenated compounds. The analysis of related isomers such as 1,1,2,3,3-pentachloropropane by IR spectroscopy is well-documented, confirming the utility of this method for the broader class of pentachloropropanes. chemicalbook.com

Chromatographic Separation and Detection

Chromatographic methods are essential for separating this compound from reactants, byproducts, and environmental samples, as well as for its quantification.

Gas Chromatography (GC) is the primary technique for the analysis of volatile compounds like this compound. It is extensively used to monitor the progress of chemical reactions and to assess the purity of the product.

Detailed Research Findings: In the synthesis of this compound, GC is used to analyze the reaction products. archive.org Studies have reported achieving a product purity of 99.6% as determined by GC analysis after distillation. This high level of purity is critical for its use as a chemical intermediate. Furthermore, GC analysis has been employed to determine the conversion and selectivity of reactions, with one process showing the average conversion of the trichloropropene reactant reaching 99.1% and the average selectivity for this compound being 98.5%.

Ensuring workplace and environmental safety requires reliable methods for monitoring the concentration of this compound in the air.

Detailed Research Findings: A key study by Leiber and Berk in 1984 focused on the development and validation of an air monitoring method for a range of chlorinated hydrocarbons, including the related isomer 1,1,2,2,3-pentachloropropane (B100383). acs.orginchem.orgacs.org The method involved using solid sorbent tubes (Tenax-GC) to trap airborne compounds, followed by desorption and analysis using gas chromatography. inchem.org This work established a validated procedure for monitoring workplace air for chlorinated propanes and propenes, which is a foundational approach for assessing exposure to compounds like this compound. inchem.orgcdc.govepa.gov

Computational Chemistry and Theoretical Studies of 1,1,1,2,3 Pentachloropropane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for understanding the fundamental properties of halogenated hydrocarbons. While specific, in-depth computational studies exclusively on 1,1,1,2,3-pentachloropropane are not extensively documented in publicly available literature, the principles and findings from studies on analogous chlorinated propanes and alkanes provide a strong basis for understanding its behavior.

Density Functional Theory (DFT) for Molecular Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict the geometries and other properties of molecules. For chlorinated alkanes, DFT calculations, often using functionals like B3LYP, can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

In a study on small alkanes and chloroalkanes, DFT methods were employed to simulate their structures and properties. It was found that for chloroalkanes, the choice of the basis set is crucial for obtaining accurate results, with larger basis sets like 6-311+G(2d,p) providing reliable geometries. Systematic errors can occur in DFT calculations of haloalkane heats of formation, but these can often be corrected using empirical adjustments, such as Bond Additivity Correction (BAC) formulas.

Based on these principles, a DFT optimization of this compound would likely be performed using a functional such as B3LYP or a more modern functional from the M06 suite, paired with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ). The resulting optimized geometry would provide a detailed three-dimensional representation of the molecule.

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Similar Molecules

| Parameter | Predicted Value Range | Notes |

| C-C Bond Length | 1.52 - 1.55 Å | The presence of multiple chlorine atoms can slightly elongate the carbon-carbon bonds. |

| C-H Bond Length | 1.08 - 1.10 Å | Fairly standard for sp3 hybridized carbons. |

| C-Cl Bond Length | 1.77 - 1.82 Å | Can vary depending on the number of chlorine atoms on the same carbon. |

| C-C-C Bond Angle | 110° - 114° | Steric repulsion between chlorine atoms may cause deviation from the ideal tetrahedral angle. |

| Cl-C-Cl Bond Angle | 108° - 111° | Generally close to the tetrahedral angle but can be influenced by intramolecular interactions. |

Note: These values are estimations based on general trends observed in computational studies of other polychlorinated alkanes and are not from a specific calculation on this compound.

Conformational Analysis

Studies on similar molecules, such as 1,1,3,3-tetrachloropropane, have shown that the number of stable conformers is often restricted by strong electrostatic repulsions between the chlorine atoms. In particular, conformations with parallel (1,3) chlorine-chlorine interactions are generally disfavored.

For this compound, a conformational search would likely reveal several low-energy staggered conformations. The relative stability of these conformers would be governed by a balance of steric and electrostatic interactions. The gauche and anti arrangements of the chlorine atoms and the trichloromethyl group relative to the other substituents would be critical in determining the most stable conformer.

Electronic Properties Analysis

The electronic properties of a molecule, such as its dipole moment and the distribution of electron density, are key to understanding its reactivity and intermolecular interactions. The high electronegativity of chlorine atoms in this compound leads to a significant polarization of the C-Cl bonds, resulting in a molecule with a notable dipole moment.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In chlorinated alkanes, the HOMO is often localized on the chlorine lone pairs, while the LUMO is typically an anti-bonding σ* orbital associated with a C-Cl bond.

Prediction of Reactivity and Stability

Computational methods are also instrumental in predicting the chemical reactivity and stability of molecules. For this compound, a primary reaction pathway of interest is dehydrochlorination.

Transition State Analysis for Reaction Pathways

Transition state theory is used to calculate the rates of chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy for a reaction can be determined. DFT calculations are a common tool for performing transition state analysis.

A computational study on the dehydrochlorination of the related isomer, 1,1,1,3,3-pentachloropropane (B1622584), demonstrated that DFT calculations could successfully predict the selectivity of the reaction. researchgate.net The study found that dehydrochlorination at the 1- and 2-positions was kinetically favored over dehydrochlorination at the 2- and 3-positions, a result that was consistent with experimental findings. researchgate.net

For this compound, dehydrochlorination can occur via two primary pathways:

Elimination of HCl from C2 and C3 to form 1,1,1,2-tetrachloropropene.

Elimination of HCl from C1 and C2 to form 1,1,3-trichloro-1-propene.

Molecular Descriptors for Structure-Reactivity Correlations

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from the molecular structure and can be used to develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These relationships correlate the molecular structure with biological activity or physical properties, respectively.

For chlorinated alkanes, various molecular descriptors can be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from the electronic structure (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

These descriptors can be used to build predictive models for properties such as boiling point, solubility, and reactivity. For instance, the reactivity of polychlorinated alkanes in dehydrohalogenation reactions has been shown to be influenced by the polar and steric effects of the chlorine substituents. mit.edu Computational models can help to quantify these effects and predict the reactivity of this compound relative to other isomers.

Environmental Fate Modeling using Computational Approaches

Computational chemistry and theoretical studies are pivotal in predicting the environmental fate of this compound. These approaches utilize the molecule's physicochemical properties to model its distribution, persistence, and degradation pathways in various environmental compartments. By employing quantitative structure-activity relationships (QSARs) and multimedia fate models, scientists can estimate the compound's behavior without extensive and costly experimental studies.

The environmental distribution of this compound is largely governed by its partitioning behavior between air, water, soil, and biota. Computational models, such as the Equilibrium Criterion (EQC) model, can simulate this distribution. ecetoc.org These models use fundamental properties like vapor pressure, water solubility, and octanol-water partition coefficient (Kow) to predict the likely environmental compartments where the compound will accumulate. ecetoc.org For instance, a high Kow value would suggest a tendency to sorb to organic matter in soil and sediment and to bioaccumulate in organisms.

Structure-reactivity relationships are employed to correlate molecular descriptors with reaction rate constants. epa.gov These models can help in estimating the susceptibility of this compound to degradation. For example, the presence of multiple chlorine atoms influences the molecule's electrophilicity and the stability of potential transition states during degradation reactions.

The following table presents kinetic data for the neutral and alkaline hydrolysis of a related isomer, which can be used as a surrogate to estimate the hydrolytic stability of this compound.

| Compound | k (neut, 25) min⁻¹ |

| 1,1,2,3,3-Pentachloropropane (B75905) | 4.93E-08 |

Data for a structural isomer of this compound, indicating the general reactivity of pentachloropropanes under hydrolytic conditions. epa.gov

Furthermore, computational approaches can predict the potential for long-range atmospheric transport. By modeling atmospheric degradation rates, primarily through reactions with hydroxyl radicals, and considering the compound's volatility, scientists can estimate its atmospheric lifetime and its potential to be transported far from its source. defra.gov.uk

Quantitative Structure-Property Relationship (QSPR) studies are also instrumental in predicting key environmental parameters. For instance, polarizability, a computationally derived descriptor, has been shown to correlate with the octanol-water partitioning coefficient (log Kow) and the bioconcentration factor (BCF). mun.ca The table below shows the calculated polarizability and corresponding log Kow for an isomer of this compound.

| Compound | Polarizability (ų) | log Kow |

| 1,1,2,3,3-Pentachloropropane | 14.49243 | 3.49 |

This data for an isomer suggests that this compound would have a significant potential for partitioning into organic phases. mun.ca

Applications and Industrial Relevance of 1,1,1,2,3 Pentachloropropane

Role as an Intermediate in Chemical Synthesis

The industrial utility of 1,1,1,2,3-pentachloropropane is centered on its function as a precursor in multi-step chemical manufacturing processes. ontosight.aigoogle.com Through reactions such as dehydrochlorination, its carbon-chlorine bonds are strategically altered to create unsaturated compounds, which are themselves valuable intermediates for a range of products.

A primary application of this compound is its conversion to 1,1,2,3-tetrachloropropene (HCC-1230xa). google.comgoogleapis.com This transformation is typically achieved through dehydrochlorination, a chemical reaction that removes a molecule of hydrogen chloride (HCl). googleapis.com

The dehydrochlorination of this compound can be accomplished through several methods outlined in chemical literature and patents. One method involves using a ferric chloride (FeCl₃) catalyst at elevated temperatures, generally between 70°C and 200°C. googleapis.com Another approach utilizes a base, such as an aqueous caustic solution, in the presence of a phase transfer catalyst to facilitate the reaction. googleapis.com This process yields a mixture of tetrachloropropene (B83866) isomers, including 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene. googleapis.com The 2,3,3,3-isomer can then be converted to the desired 1,1,2,3-isomer through an allylic rearrangement catalyzed by anhydrous ferric chloride. googleapis.com

The synthesis route often starts from more basic raw materials like ethylene (B1197577) and carbon tetrachloride, which are first used to produce 1,1,1,3-tetrachloropropane (B89638). googleapis.comgoogle.com This compound is then chlorinated to form this compound, which is subsequently dehydrochlorinated. googleapis.comgoogle.com

Synthesis Pathway from this compound to 1,1,2,3-Tetrachloropropene

| Step | Reactant(s) | Reaction Type | Product(s) | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Dehydrochlorination | 1,1,2,3-Tetrachloropropene | Ferric Chloride (FeCl₃) | googleapis.com |

| 2 | This compound | Dehydrochlorination | Mixture of 1,1,2,3- and 2,3,3,3-tetrachloropropene | Aqueous Base + Phase Transfer Catalyst | googleapis.com |

| 3 | 2,3,3,3-Tetrachloropropene | Isomerization (Allylic Rearrangement) | 1,1,2,3-Tetrachloropropene | Anhydrous Ferric Chloride | googleapis.com |

The industrial importance of this compound is further highlighted by its position in the production chains of key commercial products, including modern refrigerants and established herbicides.

Refrigerant Production: this compound is a key intermediate in the synthesis of next-generation, environmentally friendlier refrigerants. patsnap.com Specifically, the 1,1,2,3-tetrachloropropene derived from it is a direct precursor to 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.compatsnap.com HFO-1234yf is a hydrofluoroolefin (HFO) refrigerant with a low global warming potential (GWP), making it a critical replacement for older hydrofluorocarbons (HFCs) that have a much higher impact on climate change. google.com The production of these advanced refrigerants often involves complex, multi-step syntheses where chlorinated hydrocarbons like this compound are essential starting materials. google.comartsenchem.com

Herbicide Production: The derivative compound, 1,1,2,3-tetrachloropropene, is a well-established intermediate in the manufacture of the herbicide S-(2,3,3-trichloroallyl)diisopropylthiocarbamate, commonly known as triallate. google.comgoogleapis.com Triallate is a selective herbicide used for the control of wild oats and other weeds in various crops. googleapis.com The synthesis involves reacting 1,1,2,3-tetrachloropropene with diisopropylamine, carbonyl sulfide, and a base. googleapis.com The cost and efficiency of producing this herbicide are therefore linked to the availability and synthesis routes of its precursors, including this compound. googleapis.com

Patent Landscape and Innovation in Related Chemical Processes

The commercial significance of this compound and its derivatives is underscored by a robust patent landscape. Companies have actively pursued innovations to optimize production processes, improve yields, and enhance purity. A significant number of patents have been granted for methods of manufacturing this compound and its subsequent conversion to 1,1,2,3-tetrachloropropene. google.comjustia.com

Occidental Chemical Corporation, for example, holds multiple patents related to the synthesis and purification of this compound. justia.com These patents disclose improved methods for its manufacture from 1,1,1,3-tetrachloropropane and chlorine, as well as processes for its isolation from crude product streams containing catalysts like ferric chloride. justia.com Innovations include introducing the Lewis acid catalyst as a slurry in a chlorinated hydrocarbon to improve the reaction process. justia.com

Selected Patents Related to this compound and its Derivatives

| Patent Number | Assignee | Focus of Innovation | Reference |

|---|---|---|---|

| US 10,787,403 | Occidental Chemical Corporation | Improved methods for the manufacture of this compound and its conversion to 1,1,2,3-tetrachloropropene. | justia.com |

| US 10,207,970 | Occidental Chemical Corporation | Processes for isolating this compound from crude product streams containing ferric chloride. | justia.com |

| EP 0131560 B1 | Monsanto Company | Methods for preparing 1,1,2,3-tetrachloropropene by dehydrochlorination of this compound using a ferric chloride catalyst. | googleapis.com |

| EP 3974407 A1 | Honeywell International Inc. | Azeotrope-like compositions of this compound and hydrogen fluoride (B91410) for use in refrigerant synthesis. | epo.org |

| WO 2022/056129 A1 | Not specified | Processes for converting 1,3-dichloropropene (B49464) to pentachloropropane isomers, including this compound, for subsequent conversion to tetrachloropropenes. | google.com |

Conclusion and Future Research Directions

Summary of Current Research Status

Current research on 1,1,1,2,3-pentachloropropane is predominantly centered on its synthesis and application as a chemical intermediate, with limited investigation into its environmental fate and toxicological profile.

Much of the available information is derived from patent literature, which details its production and use in industrial processes. For instance, it is a known intermediate in the manufacturing of 1,1,2,3-tetrachloropropene, a precursor for certain herbicides. chromatographyonline.com The synthesis of this compound itself is often achieved through the chlorination of trichloropropene isomers. lookchem.comchromatographyonline.com Processes for its dehydrochlorination to produce tetrachloropropenes have also been a subject of study, highlighting its role in the chemical manufacturing chain. chromatographyonline.com

Toxicological data for this compound is sparse. However, studies on related isomers, such as 1,1,2,2,3-pentachloropropane (B100383), indicate that exposure can lead to adverse health effects, including liver and kidney damage in animal models. ontosight.ai While direct evidence for the carcinogenicity of this compound is lacking, other chlorinated hydrocarbons are suspected carcinogens, raising concerns about its potential health risks. ontosight.ai

The environmental persistence of this compound is a significant concern due to its stable chemical structure. cymitquimica.comlookchem.com Its low solubility in water suggests a tendency to adsorb to soil and sediment, potentially leading to long-term contamination. Research on the biodegradation of polychlorinated propanes is ongoing, but specific pathways for the 1,1,1,2,3-isomer remain largely uncharacterized.

Identified Knowledge Gaps and Challenges

Despite its industrial relevance, significant knowledge gaps exist in the scientific understanding of this compound. These gaps present considerable challenges to a comprehensive risk assessment and the development of effective environmental management strategies.

A primary challenge is the lack of isomer-specific toxicological data . Most available toxicity studies have been conducted on mixtures of chlorinated propanes or on different isomers. ontosight.ai This makes it difficult to attribute specific health effects to this compound and to establish accurate safety thresholds. There is a pressing need for detailed studies on its metabolism, genotoxicity, and carcinogenicity.

Another significant knowledge gap is the incomplete understanding of its environmental fate and transport . While its persistence is acknowledged, the specific mechanisms and rates of its degradation in various environmental compartments (soil, water, and air) are not well-documented. Research into its potential for bioaccumulation and biomagnification in food chains is also limited. The microbial degradation pathways for many polychlorinated propanes are still being elucidated, and specific enzymes and microorganisms capable of breaking down this compound have not been definitively identified.

Furthermore, there are challenges in the analytical detection and monitoring of this compound in environmental samples. The presence of multiple isomers of pentachloropropane can complicate analytical procedures, requiring sophisticated techniques for accurate identification and quantification. The development of more sensitive and selective analytical methods is crucial for effective environmental monitoring and for studying its fate and transport.

Emerging Research Areas and Methodological Advancements

Addressing the identified knowledge gaps requires a multi-pronged research approach, leveraging emerging technologies and innovative methodologies.

Advanced Toxicological and Mechanistic Studies: Future research should focus on conducting comprehensive toxicological assessments of pure this compound. The application of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide deeper insights into the molecular mechanisms of its toxicity. Computational toxicology, including the use of quantitative structure-activity relationship (QSAR) models, can also aid in predicting its potential hazards and prioritizing further experimental studies. epa.govtoxicology.org

Environmental Fate and Bioremediation Research: There is a growing interest in the bioremediation of sites contaminated with chlorinated hydrocarbons. Future research should aim to isolate and characterize microbial consortia or individual microorganisms capable of degrading this compound. Techniques such as stable isotope probing can be employed to trace the metabolic pathways of its degradation. Furthermore, research into advanced oxidation processes and other abiotic remediation technologies could offer alternative strategies for its removal from the environment.

Innovations in Analytical Chemistry: The development of advanced analytical techniques is paramount for the accurate detection and quantification of this compound. The use of multidimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) can improve the separation and identification of complex mixtures of chlorinated hydrocarbon isomers. chromatographyonline.com Additionally, the development of novel sample preparation methods can enhance the sensitivity and reliability of analytical measurements in various environmental matrices.

常见问题

Q. How can researchers differentiate between structural isomers of pentachloropropane (e.g., 1,1,1,2,3 vs. 1,1,1,3,3) during synthesis?

Methodological Answer:

- Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) to separate isomers based on retention times and mass fragmentation patterns. For stereochemical differentiation, employ ¹H NMR spectroscopy to analyze coupling constants (e.g., JAB values) between protons adjacent to chlorinated carbons. For example, erythro and threo isomers exhibit distinct coupling patterns (e.g., JAB = 11 Hz for erythro vs. 5 Hz for threo) .

- Isolation : Fractional distillation under reduced pressure can separate isomers due to differences in boiling points (e.g., 1,1,1,3,3-pentachloropropane at 74°C/28 mmHg vs. 1,1,1,2,3-pentachloropropane at 64°C/14 mmHg) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Control : Use fume hoods and ensure ventilation rates ≥0.5 m/s. Wear nitrile gloves (tested for permeation resistance), chemical-resistant suits, and safety goggles. Respiratory protection (e.g., NIOSH-approved APR with organic vapor cartridges) is required if airborne concentrations exceed 1 ppm .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water sprays to prevent aerosolization .

Q. How is this compound utilized as a synthetic intermediate in organofluorine chemistry?

Methodological Answer:

- Fluorination Reactions : React with hydrogen fluoride (HF) under catalytic conditions (e.g., SbCl5) to produce fluorinated propellants like HFC-245fa. Optimize reaction parameters (e.g., 80–120°C, 10–20 bar) to balance conversion and selectivity .

- Byproduct Mitigation : Monitor for over-chlorinated byproducts (e.g., HCC-230, HCC-220) using GC-MS and adjust chlorine stoichiometry to ≤1.2 equivalents .

Advanced Research Questions

Q. What methodologies optimize the photochlorination of 1,1,1,3-tetrachloropropane to maximize 1,1,1,3,3-pentachloropropane yield while minimizing 1,1,1,2,3-isomer formation?

Methodological Answer:

- Reaction Conditions :

- Catalyst-Free Design : Use benzoyl peroxide (0.1–0.5 wt%) to accelerate radical chain propagation, suppressing isomerization to this compound .

Q. How can azeotropic mixtures of 1,1,1,3,3-pentachloropropane and hydrogen fluoride enhance fluorination efficiency?

Methodological Answer:

- Azeotrope Formation : Prepare a mixture of 90–97 wt% HF and 3–10 wt% 1,1,1,3,3-pentachloropropane , which forms a boiling azeotrope at 24–60°C (17.8–55.4 psia). This reduces HF volatility, improving reaction control in continuous-flow reactors .

- Process Design : Use azeotropes in liquid-phase fluorination to achieve >95% conversion to HFC-245fa. Monitor phase separation via density gradients (HF-rich phase: 1.1 g/cm³ vs. pentachloropropane phase: 1.6 g/cm³) .

Q. What computational strategies predict the environmental persistence of this compound when experimental ecotoxicity data are limited?

Methodological Answer:

- QSAR Modeling : Apply the EPI Suite™ toolbox to estimate biodegradation (e.g., BIOWIN3 score <1.5 indicates recalcitrance) and bioaccumulation (BCF >2,000 suggests high potential) .

- Molecular Dynamics : Simulate soil mobility using log Koc (estimated 3.8–4.2) to predict adsorption in organic-rich soils, guiding remediation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。